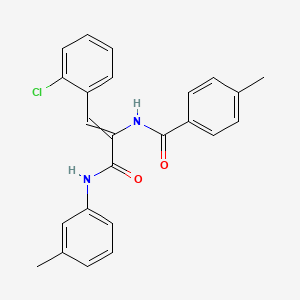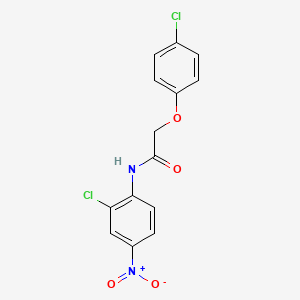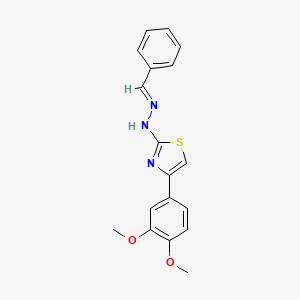
ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is an organic compound that belongs to the class of cyano-substituted nitrobenzodioxole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Cyano Substitution: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Esterification: The final step involves the esterification of the cyano-substituted nitrobenzodioxole with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium cyanide or other cyanide sources in the presence of a suitable solvent.
Major Products Formed
Oxidation: Nitrobenzodioxole derivatives with higher oxidation states.
Reduction: Amino-substituted benzodioxole derivatives.
Substitution: Various cyano-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-4-YL)PROP-2-ENOATE: Similar structure but with a different substitution pattern on the benzodioxole ring.
METHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: Similar structure but with a different ester group.
Uniqueness
ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is unique due to its specific substitution pattern and the presence of both nitro and cyano groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10N2O6 |
|---|---|
Poids moléculaire |
290.23 g/mol |
Nom IUPAC |
ethyl (Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C13H10N2O6/c1-2-19-13(16)9(6-14)3-8-4-11-12(21-7-20-11)5-10(8)15(17)18/h3-5H,2,7H2,1H3/b9-3- |
Clé InChI |
BDZOKVLURQFWED-OQFOIZHKSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\C1=CC2=C(C=C1[N+](=O)[O-])OCO2)/C#N |
SMILES canonique |
CCOC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)

![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)



![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)


